Anisodine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

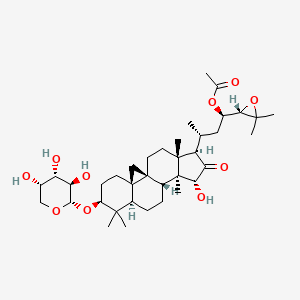

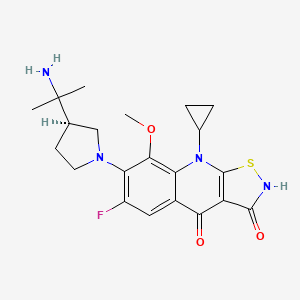

Anisodine hydrobromide is an anticholinergic which may have neuroprotective effects . It is also known as 7β-hydroxyhyoscyamine and is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt .

Molecular Structure Analysis

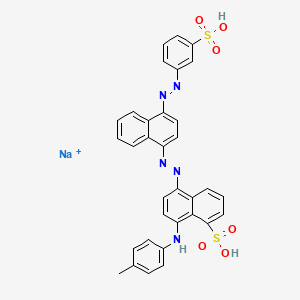

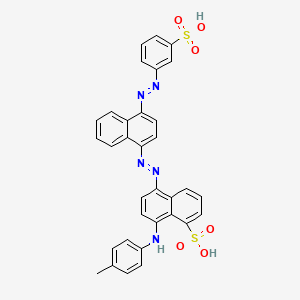

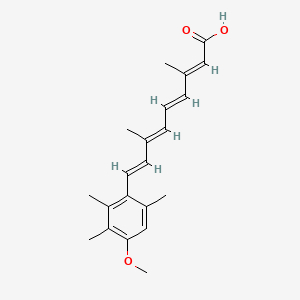

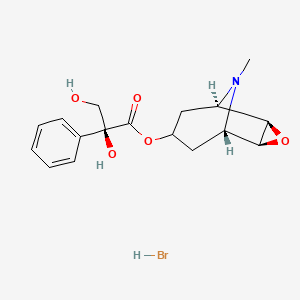

This compound has a molecular formula of C17H22BrNO5 . Its exact mass is 399.07 and its average mass is 400.264 Da .

Mechanism of Action

Target of Action

Anisodine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, this compound has been found to interact predominantly with the M4 subtype of mAChRs .

Mode of Action

This compound acts as an anti-cholinergic agent . It competes with acetylcholine for binding to the M cholinergic receptor, preventing acetylcholine from binding and thus blocking nerve impulse transmission . This interference disrupts the physiological function based on cholinergic neurotransmission .

Biochemical Pathways

This compound alleviates oxidative stress caused by hypoxia/reoxygenation (H/R) conditions in human cerebral microvascular endothelial cells . It regulates the production of nitric oxide (NO) and reactive oxygen species (ROS), and the Hypoxia-inducible transcription factor 1α (HIF-1α) pathway via regulation of mAChRs .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects directly within the central nervous system . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been found to have significant effects in the treatment of acute ischemic stroke (AIS) and ischemic ophthalmopathy . In AIS, it significantly reduces the National Institutes of Health Stroke Scale and the relative time to peak, while increasing the Barthel Index, relative cerebral blood volume, and clinical efficacy . In ischemic ophthalmopathy, it has shown good effects, especially superior to traditional therapies for ischemic lesions of the optic nerve .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, under H/R conditions, it has been found to alleviate oxidative stress in human cerebral microvascular endothelial cells . .

Future Directions

Based on currently published evidence, Anisodine hydrobromide injection was found to be effective and safe in improving AIS outcome. Nevertheless, limitations of the included Randomized Controlled Trials (RCTs) still exist, and thus, more multi-center, large-sample, high-quality RCTs are required to further verify the efficacy and safety of this compound injection in patients with AIS .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anisodine hydrobromide involves the reaction of anisodine with hydrobromic acid.", "Starting Materials": ["Anisodine", "Hydrobromic acid"], "Reaction": [ "Dissolve anisodine in hydrobromic acid", "Heat the mixture at reflux temperature for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it to obtain Anisodine hydrobromide" ] } | |

| 76822-34-9 | |

Molecular Formula |

C17H22BrNO5 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |

InChI Key |

GJPDCORRBGIJOP-KCVSNGDFSA-N |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Appearance |

Solid powder |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

52646-92-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

anisodine anisodine hydrobromide anisodine hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.